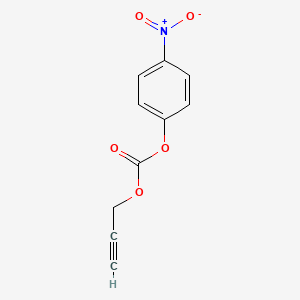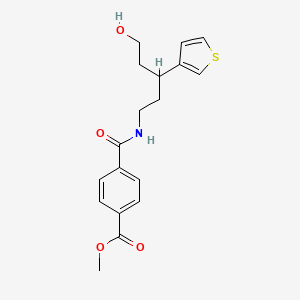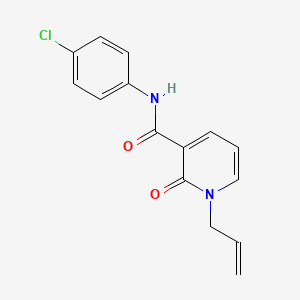![molecular formula C22H19BrN4O2 B2694110 N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261021-62-8](/img/structure/B2694110.png)
N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a bromobenzyl group, a methylphenyl group, an oxadiazole ring, and a pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems (the oxadiazole and pyrrole rings), followed by their functionalization with the appropriate substituents . The bromobenzyl and methylphenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyrrole rings, which are heterocyclic rings containing nitrogen and oxygen atoms . The bromobenzyl and methylphenyl groups are aromatic rings substituted with bromine and methyl groups, respectively .Chemical Reactions Analysis
As a complex organic molecule, this compound could participate in a variety of chemical reactions. The bromine atom on the bromobenzyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction . The oxadiazole and pyrrole rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could make the compound relatively heavy and possibly increase its boiling point . The heterocyclic rings could contribute to the compound’s polarity and influence its solubility .Scientific Research Applications
Chemical Synthesis and Coordination Complexes
A study on pyrazole-acetamide derivatives, including compounds structurally related to N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, highlights the synthesis of novel coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, suggesting potential applications in developing antioxidative agents (Chkirate et al., 2019).
Antimicrobial Activity
Another research focus is the antimicrobial evaluation of compounds containing the 1,3,4-oxadiazole moiety, similar to the structure of interest. For instance, derivatives synthesized for anti-Salmonella typhi activity showed significant antibacterial properties, indicating the potential for these compounds in antimicrobial drug development (Salama, 2020).
Radical Scavenging Activity
Compounds structurally related to N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, specifically nitrogen-containing bromophenols, have been studied for their radical scavenging activity. These compounds, isolated from marine red algae, showed potent activity against DPPH radicals, suggesting potential applications as natural antioxidants (Li et al., 2012).
Photovoltaic Efficiency and Ligand-Protein Interactions
The investigation into bioactive benzothiazolinone acetamide analogs, which share structural similarities, included spectroscopic and quantum mechanical studies. These studies aimed at assessing photovoltaic efficiency and ligand-protein interactions, indicating the potential use of these compounds in dye-sensitized solar cells and as bioactive agents targeting specific proteins (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2/c1-15-8-10-16(11-9-15)21-25-22(29-26-21)19-7-4-12-27(19)14-20(28)24-13-17-5-2-3-6-18(17)23/h2-12H,13-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNNKFMZPPYPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2694028.png)
![1-[(4-chlorophenyl)acetyl]-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2694029.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)



![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)

![N-[(Z)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]-2,3-dimethylquinoxaline-6-carboxamide](/img/structure/B2694039.png)

![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2694041.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
